Cas no 391954-17-9 (8-Chloro-2-ethylimidazo[1,2-a]pyrazine)
8-Chloro-2-ethylimidazo[1,2-a]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
- 8-chloro-2-ethyl-Imidazo[1,2-a]pyrazine
- 8-CHLORO-2-ETHYLIMIDAZOL[1,2-A]PYRAZINE
- SY318835
- J-519417
- VLICETQWBPEXNS-UHFFFAOYSA-N
- MFCD10699213
- AKOS006303922
- AS-50736
- DB-069777
- CS-0054700
- SCHEMBL2871017
- P10988
- 391954-17-9
- PB22432
- DTXSID30477044
-
- MDL: MFCD10699213
- Inchi: 1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3
- InChI Key: VLICETQWBPEXNS-UHFFFAOYSA-N
- SMILES: ClC1C2=NC(=CN2C=CN=1)CC
Computed Properties
- Exact Mass: 181.04100
- Monoisotopic Mass: 181.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.19000
- LogP: 1.94510
8-Chloro-2-ethylimidazo[1,2-a]pyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Chloro-2-ethylimidazo[1,2-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168221-100mg |
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391954-17-9 | 95+% | 100mg |
$338 | 2021-08-05 | |
| Chemenu | CM168221-250mg |
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| Chemenu | CM168221-1g |
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391954-17-9 | 95+% | 1g |
$1213 | 2021-08-05 | |
| Chemenu | CM168221-1g |
8-Chloro-2-ethylimidazol[1,2-a]pyrazine |
391954-17-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
| abcr | AB312359-100 mg |
8-Chloro-2-ethylimidazol[1,2-a]pyrazine; . |
391954-17-9 | 100 mg |
€331.00 | 2023-07-19 | ||
| Alichem | A099002051-1g |
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391954-17-9 | 95% | 1g |
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| eNovation Chemicals LLC | D972649-5g |
8-chloro-2-ethylimidazo[1,2-a]pyrazine |
391954-17-9 | 95% | 5g |
$1680 | 2024-05-24 | |
| eNovation Chemicals LLC | D972649-10g |
8-chloro-2-ethylimidazo[1,2-a]pyrazine |
391954-17-9 | 95% | 10g |
$2690 | 2024-05-24 | |
| eNovation Chemicals LLC | D972649-25g |
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391954-17-9 | 95% | 25g |
$4700 | 2024-05-24 |
8-Chloro-2-ethylimidazo[1,2-a]pyrazine Suppliers
8-Chloro-2-ethylimidazo[1,2-a]pyrazine Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
8-Chloro-2-ethylimidazo[1,2-a]pyrazine: A Comprehensive Overview
8-Chloro-2-ethylimidazo[1,2-a]pyrazine (CAS No. 391954-17-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This heterocyclic compound belongs to the imidazo[1,2-a]pyrazine family, which is known for its unique structural properties and potential applications in drug discovery. The molecule's structure features a fused bicyclic system with a chlorine substituent at the 8-position and an ethyl group at the 2-position, making it a derivative of imidazo[1,2-a]pyrazine with distinct chemical and biological characteristics.
Recent studies have highlighted the importance of 8-chloro-2-ethylimidazo[1,2-a]pyrazine in various research areas. For instance, its role as a building block in the synthesis of bioactive compounds has been extensively explored. Researchers have demonstrated that this compound can serve as a precursor for the development of novel anti-inflammatory agents and potential anticancer drugs. The presence of the chlorine atom and ethyl group introduces steric and electronic effects that enhance its reactivity in synthetic pathways, making it a valuable intermediate in organic synthesis.
One of the most promising applications of 8-chloro-2-ethylimidazo[1,2-a]pyrazine lies in its potential as a ligand in metalloenzyme inhibition studies. Recent findings suggest that this compound can bind to certain metalloenzymes with high affinity, potentially inhibiting their catalytic activity. This property opens up new avenues for its use in developing therapeutic agents targeting enzyme-mediated diseases such as cancer and neurodegenerative disorders.
The synthesis of 8-chloro-2-ethylimidazo[1,2-a]pyrazine involves a multi-step process that typically begins with the preparation of imidazo[1,2-a]pyrazine derivatives. Advanced methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the production process. These techniques not only improve yield but also enhance the purity of the final product, making it suitable for high-throughput screening in pharmaceutical research.
In terms of pharmacokinetics, 8-chloro-2-ethylimidazo[1,2-a]pyrazine exhibits favorable properties that make it an attractive candidate for drug development. Studies have shown that it has good solubility in physiological buffers and demonstrates moderate permeability across cell membranes. These characteristics are crucial for ensuring effective delivery of therapeutic agents to target sites within the body.
The biological evaluation of 8-chloro-2-ethylimidazo[1,2-a]pyrazine has revealed intriguing results. Preclinical studies indicate that this compound possesses anti-proliferative activity against several cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has shown anti-inflammatory properties by inhibiting key inflammatory pathways such as COX-2 and NF-kB. These findings underscore its versatility as a lead compound for developing multi-targeted therapeutics.
Another area where 8-chloro-2-ethylimidazo[1,2-a]pyrazine has shown promise is in the field of radiopharmaceuticals. Researchers have explored its use as a chelating agent for radioactive isotopes, which could be employed in diagnostic imaging techniques such as positron emission tomography (PET). The ability to coordinate with metal ions like copper or gallium makes it a potential candidate for imaging agents with high specificity and sensitivity.
Looking ahead, the continued exploration of 8-chloro-2-ethylimidazo[1,2-a]pyrazine is expected to yield further insights into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its development into clinically relevant drugs. Moreover, advancements in computational chemistry and artificial intelligence are anticipated to play a pivotal role in optimizing its structure for improved efficacy and reduced toxicity.
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